REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](Cl)=[O:5].[C:13]1([P:19]([O:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)[O:20]CC)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(Cl)C>C(N(CC)CC)C>[C:13]1([P:19]([C:4](=[O:5])[C:3]2[C:2]([CH3:1])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=2[CH3:12])(=[O:20])[O:23][C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
59.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
monoethyl mono-4-methoxyphenyl phenylphosphonite
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(OCC)OC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was then further stirred at 110° to 115° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed in a downstream cold trap
|
Type
|
DISTILLATION
|
Details
|
The excess 2,4,6-trimethylbenzoyl chloride was then distilled off at 1 mbar
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled with the aid of a thin-film evaporator (bath temperature: 260° C.; 0.4 mbar)
|
Type
|
CUSTOM
|
Details
|
40 g were obtained
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)P(OC1=CC=C(C=C1)OC)(=O)C(C1=C(C=C(C=C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |